molecular formula C10H6O6 B14703653 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone CAS No. 15257-45-1

2,5,6,8-Tetrahydroxy-1,4-naphthoquinone

Cat. No.: B14703653
CAS No.: 15257-45-1
M. Wt: 222.15 g/mol
InChI Key: KPBFAZNGADYTLM-UHFFFAOYSA-N
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Description

2,5,6,8-Tetrahydroxy-1,4-naphthoquinone is a polyhydroxylated derivative of naphthoquinone. This compound is part of the spinochrome class, which is known for its occurrence in marine organisms such as sea urchins. These compounds are notable for their vibrant colors and biological activities, including antioxidant and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone typically involves the hydroxylation of 1,4-naphthoquinone. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as sea urchin shells, which are rich in bioactive quinonoid pigments. The extraction process includes the use of solvents and purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,5,6,8-Tetrahydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of naphthoquinone, which have distinct biological activities .

Scientific Research Applications

2,5,6,8-Tetrahydroxy-1,4-naphthoquinone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

    Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: The compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone involves its ability to intercept free radicals and bind metal ions, thereby preventing the formation of reactive oxygen species. This antioxidant activity is attributed to the presence of multiple hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

  • Juglone (5-hydroxy-1,4-naphthoquinone)
  • Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)
  • Echinochrome A (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone)

Uniqueness

2,5,6,8-Tetrahydroxy-1,4-naphthoquinone is unique due to its specific hydroxylation pattern, which imparts distinct antioxidant and antimicrobial properties. This makes it particularly valuable in biomedical research and industrial applications .

Properties

CAS No.

15257-45-1

Molecular Formula

C10H6O6

Molecular Weight

222.15 g/mol

IUPAC Name

4,5,6,8-tetrahydroxynaphthalene-1,2-dione

InChI

InChI=1S/C10H6O6/c11-3-1-5(13)9(15)8-4(12)2-6(14)10(16)7(3)8/h1-2,11-13,15H

InChI Key

KPBFAZNGADYTLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CC(=O)C2=O)O)C(=C1O)O)O

Origin of Product

United States

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